molecular formula C21H24O6 B1235426 6',7'-Dihydroxybergamottin CAS No. 71339-34-9

6',7'-Dihydroxybergamottin

Cat. No. B1235426
CAS RN: 71339-34-9
M. Wt: 372.4 g/mol
InChI Key: IXZUPBUEKFXTSD-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6',7'-Dihydroxybergamottin is a member of psoralens.

Scientific Research Applications

Inhibition of Cytochrome P450 Enzymes

6',7'-Dihydroxybergamottin is a notable inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition is significant because CYP3A4 plays a crucial role in the metabolism of various substances in the body. Studies have shown that 6',7'-Dihydroxybergamottin in grapefruit juice can increase the oral bioavailability of CYP3A4 substrates, including certain medications (Edwards et al., 1999), (Bellevue et al., 1997).

Inhibitory Effects on Other Cytochrome P450 Enzymes

Apart from CYP3A4, 6',7'-Dihydroxybergamottin has also shown inhibitory effects on other CYP enzymes, such as CYP1A1. This inhibition can interfere with the metabolism and bioactivation of certain compounds, potentially influencing their pharmacological effects (Santes-Palacios et al., 2016).

Interaction with Grapefruit Juice Components

The presence of 6',7'-Dihydroxybergamottin in grapefruit juice has been linked to the 'grapefruit juice effect', which affects the metabolism of various drugs. Its interaction with other components in grapefruit juice, like naringenin, contributes to its overall inhibitory activity on cytochrome P450 enzymes (Edwards et al., 1996).

Analytical Screening in Citrus Fruits

6',7'-Dihydroxybergamottin is used in analytical methods to screen for furanocoumarin derivatives in citrus fruits. These methods are crucial for identifying potential inhibitors of cytochrome P450 3A4 in various citrus varieties (Saita et al., 2004).

Influence on Citrus Germplasm

Research has evaluated the content of furanocoumarin monomers, including 6',7'-Dihydroxybergamottin, in various citrus germplasms. This is important for understanding the genetic and environmental factors influencing the production of these compounds in citrus fruits (Xu et al., 2015).

Impact on Drug Metabolism

Studies have explored how 6',7'-Dihydroxybergamottin affects the metabolism of drugs by inhibiting cytochrome P450 enzymes, which can have significant implications for drug efficacy and safety (Schmiedlin-Ren et al., 1997).

Antimicrobial Properties

6',7'-Dihydroxybergamottin has been evaluated for its antimicrobial properties. This expands its potential application in the development of new antimicrobial agents (Widelski et al., 2018).

properties

IUPAC Name

4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZUPBUEKFXTSD-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045401
Record name 6′,7′-Dihydroxybergamottin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6',7'-Dihydroxybergamottin

CAS RN

145414-76-2, 71339-34-9
Record name 6′,7′-Dihydroxybergamottin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145414-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071339349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6′,7′-Dihydroxybergamottin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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